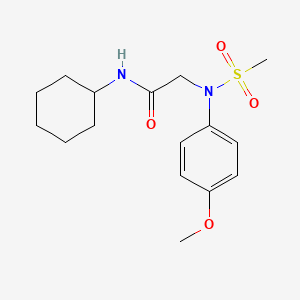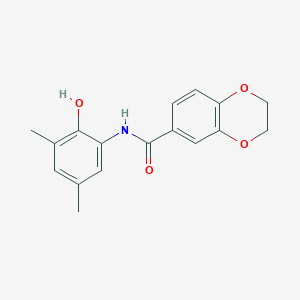
N-(4-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide, also known as CMA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. CMA belongs to the class of N-arylacetamides and has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of N-(4-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of various neurotransmitters, including GABA and glutamate. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to decrease the activity of COX-2. This compound has also been shown to modulate the activity of various neurotransmitters, including GABA and glutamate, and to possess anticonvulsant and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess various therapeutic properties, making it a potential candidate for drug development. However, this compound also has some limitations for lab experiments. It is relatively unstable and can degrade over time, making it difficult to store and transport. In addition, this compound has not been extensively studied in clinical trials, and its safety and efficacy have not been fully established.
Direcciones Futuras
There are several future directions for the study of N-(4-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide. One potential direction is the development of new derivatives of this compound with improved stability and efficacy. Another potential direction is the investigation of the potential use of this compound in the treatment of neurological disorders, such as epilepsy and neuropathic pain. Further studies are also needed to establish the safety and efficacy of this compound in clinical trials and to investigate its potential use as a new antibiotic.
Métodos De Síntesis
N-(4-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide can be synthesized using various methods, including the Friedel-Crafts acylation reaction, the Ullmann reaction, and the Suzuki-Miyaura cross-coupling reaction. The most commonly used method for the synthesis of this compound is the Friedel-Crafts acylation reaction. This method involves the reaction of 4-chloro-2-methylbenzoic acid with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form this compound.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic properties, including its anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been investigated for its potential use in the treatment of neurological disorders, such as epilepsy and neuropathic pain. In addition, this compound has been shown to possess antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-11-9-13(17)7-8-14(11)18-16(19)10-12-5-3-4-6-15(12)20-2/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSURVWFSFQAFIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[(3-fluorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5783232.png)

![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5783248.png)

![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5783265.png)

![methyl 3-[(anilinocarbonothioyl)amino]-2-methylbenzoate](/img/structure/B5783273.png)






